molecular formula C12H16FNO2 B12044830 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)propan-1-one

3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)propan-1-one

Cat. No.: B12044830
M. Wt: 225.26 g/mol
InChI Key: RNKMLXKYVDDHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aldi-2 involves the reaction of 3-fluoro-4-methoxybenzaldehyde with dimethylamine and acetone under acidic conditions to form the desired product. The reaction typically proceeds through a series of steps including condensation, reduction, and purification to yield Aldi-2 in its hydrochloride form .

Industrial Production Methods

Industrial production of Aldi-2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in powder form and stored under desiccated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Aldi-2 primarily undergoes substitution reactions due to the presence of its reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of Aldi-2, which can be further utilized in different chemical applications .

Scientific Research Applications

Aldi-2 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition, particularly aldehyde dehydrogenases.

    Medicine: Investigated for its potential therapeutic applications in diseases related to aldehyde dehydrogenase dysfunction.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

Aldi-2 exerts its effects by covalently binding to the active site cysteine of aldehyde dehydrogenases. This binding occurs through an enzyme-mediated β-elimination process, generating a vinyl-ketone intermediate that modifies the enzyme’s active site. This modification inhibits the enzyme’s activity, preventing the oxidation of aldehydes to carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Aldi-2

Aldi-2 is unique due to its specific covalent inhibition mechanism, which involves the formation of a vinyl-ketone intermediate. This mechanism provides a more targeted and potent inhibition compared to other aldehyde dehydrogenase inhibitors .

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C12H16FNO2/c1-14(2)7-6-11(15)9-4-5-12(16-3)10(13)8-9/h4-5,8H,6-7H2,1-3H3

InChI Key

RNKMLXKYVDDHBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC(=C(C=C1)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.